Lifirafenib (BGB-283)

Description

BenchChem offers high-quality Lifirafenib (BGB-283) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lifirafenib (BGB-283) including the price, delivery time, and more detailed information at info@benchchem.com.

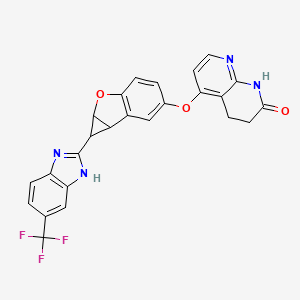

Structure

3D Structure

Properties

Molecular Formula |

C25H17F3N4O3 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

5-[[1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33) |

InChI Key |

NGFFVZQXSRKHBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Lifirafenib (BGB-283) chemical structure and synthesis

An In-depth Technical Guide to Lifirafenib (BGB-283): Chemical Structure and Synthesis

Introduction

Lifirafenib, also known as BGB-283, is a novel and potent small molecule inhibitor targeting key enzymes in cellular signaling pathways critical to cancer proliferation. Developed by BeiGene, it functions as a first-in-class RAF dimer inhibitor that also potently inhibits the Epidermal Growth Factor Receptor (EGFR).[1] Its dual-action mechanism is designed to overcome some of the resistance mechanisms observed with first-generation BRAF inhibitors, particularly in cancers with BRAF mutations, such as melanoma and colorectal cancer.[2][3] Lifirafenib selectively binds to and inhibits the activity of various RAF kinases, including A-RAF, B-RAF, C-RAF, and the common B-RAF V600E mutant, as well as EGFR.[1] This inhibition blocks the MAPK/ERK signaling cascade, leading to a reduction in tumor cell proliferation and tumor growth.[4]

Chemical Structure

Lifirafenib is a complex heterocyclic molecule. Its structure is comprised of three main moieties: a trifluoromethyl-substituted benzimidazole ring, a rigid cyclopropa[b]benzofuran core, and a dihydro-1,8-naphthyridinone group, connected via an ether linkage.

-

IUPAC Name: 5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][5]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one[6]

-

Molecular Formula: C₂₅H₁₇F₃N₄O₃[6]

-

Molecular Weight: 478.4 g/mol [6]

-

CAS Number: 1446090-79-4[7]

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 7. 2.6. BRAF Kinase Assay [bio-protocol.org]

In-Depth Technical Guide: The Mechanism of Action of BGB-283 (Lifirafenib) on RAF Dimers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BGB-283 (lifirafenib) is a novel, orally bioavailable small molecule inhibitor targeting the RAF family of serine/threonine kinases, including ARAF, BRAF, and CRAF, as well as the epidermal growth factor receptor (EGFR). A key feature of BGB-283 is its potent inhibitory activity against both RAF monomers and dimers, a characteristic that distinguishes it from first-generation BRAF inhibitors. This dual action allows BGB-283 to overcome the paradoxical activation of the MAPK pathway often seen with earlier inhibitors in cells with wild-type BRAF and RAS mutations. Furthermore, BGB-283 exhibits time-dependent, slow-off rate kinetics, leading to a durable target engagement. This technical guide provides a comprehensive overview of the mechanism of action of BGB-283 on RAF dimers, detailing the experimental protocols used to elucidate this mechanism and presenting the key quantitative data that underscore its therapeutic potential.

Introduction to RAF Signaling and Dimerization

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, frequently through activating mutations in RAS or BRAF genes, is a hallmark of many human cancers. RAF kinases exist as monomers in a constitutively inactive state. Upon activation by upstream signals, such as GTP-bound RAS, RAF kinases undergo dimerization, which is essential for their catalytic activity.

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are highly effective against BRAF V600E mutant monomers. However, in cells with wild-type BRAF or RAS mutations, these inhibitors can paradoxically promote the formation of RAF dimers, leading to the activation of the MAPK pathway and contributing to therapeutic resistance.[1] BGB-283 was developed to address this limitation by effectively inhibiting both monomeric and dimeric forms of RAF kinases.

Biochemical and Cellular Activity of BGB-283

BGB-283 demonstrates potent inhibitory activity against various RAF isoforms and EGFR. Its efficacy has been evaluated through a series of biochemical and cellular assays.

Quantitative Data on Kinase Inhibition

The inhibitory potency of BGB-283 against key kinases in the MAPK pathway has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| BRAF V600E | 23[2] |

| Wild-Type BRAF | 69 |

| CRAF | 6.5 |

| EGFR | 29[2] |

Table 1: In vitro inhibitory activity of BGB-283 against various kinases.

Inhibition of RAF Dimers

A key characteristic of BGB-283 is its ability to inhibit RAF dimers. This was demonstrated in cellular assays where RAF dimerization was induced. In KRAS-mutant Calu-6 cells, treatment with the first-generation BRAF inhibitor vemurafenib induces the formation of RAF dimers, leading to paradoxical activation of the MAPK pathway. BGB-283 effectively inhibits this vemurafenib-induced ERK phosphorylation, demonstrating its activity against RAF dimers.

Experimental Protocols

This section details the methodologies used to characterize the mechanism of action of BGB-283.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of BGB-283 against various recombinant kinases.

Methodology:

-

Kinase Panel: Recombinant human BRAF V600E, wild-type BRAF, CRAF, and EGFR kinases were used.

-

Assay Principle: Kinase activity was measured using a radiometric assay (e.g., 33P-ATP filter binding assay) or a non-radioactive method like HTRF (Homogeneous Time-Resolved Fluorescence) or LanthaScreen™.

-

Procedure (Illustrative example using a generic kinase assay):

-

A reaction mixture containing the specific kinase, a suitable substrate (e.g., inactive MEK1 for RAF kinases), and ATP is prepared in a kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA).

-

BGB-283 is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assay for RAF Dimer Inhibition

Objective: To assess the ability of BGB-283 to inhibit RAF dimer-mediated signaling in a cellular context.

Methodology:

-

Cell Line: Calu-6 (human lung carcinoma cell line with a KRAS G12C mutation) is a suitable model as first-generation BRAF inhibitors induce RAF dimerization and paradoxical pathway activation in these cells.

-

Assay Principle: Inhibition of vemurafenib-induced ERK phosphorylation is measured as a surrogate for RAF dimer inhibition.

-

Procedure:

-

Calu-6 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal signaling.

-

Cells are pre-treated with a fixed concentration of vemurafenib (e.g., 1 µM) to induce RAF dimerization.

-

Immediately following vemurafenib treatment, cells are treated with a serial dilution of BGB-283 or a vehicle control.

-

After a defined incubation period (e.g., 1-2 hours), cells are lysed.

-

The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a sensitive immunoassay such as ELISA, Western blotting, or HTRF.

-

The ratio of p-ERK to total ERK is calculated, and the dose-dependent inhibition by BGB-283 is determined to calculate an IC50 value for dimer inhibition.

-

Molecular Mechanism of Action on RAF Dimers

The unique inhibitory profile of BGB-283 against RAF dimers is attributed to its distinct binding mode and slow-off rate kinetics.

Structural Insights from Co-crystal Structure

The co-crystal structure of BGB-283 bound to the BRAF V600E kinase domain reveals that the inhibitor binds to the ATP-binding pocket. The benzimidazole and trifluoro groups of BGB-283 penetrate deep into a pocket formed by the αC-helix and the activation loop. This binding mode is distinct from that of first-generation inhibitors and is thought to be crucial for its ability to inhibit both active monomeric and dimeric forms of RAF.

Slow-Off Rate Kinetics

BGB-283 exhibits a time-dependent inhibition of RAF kinases, characterized by a very slow dissociation rate. The dissociation half-life (t1/2) of BGB-283 from wild-type BRAF has been reported to be well over 24 hours.[3] In contrast, first-generation inhibitors like vemurafenib have a much faster off-rate, with a half-life in the range of minutes. This prolonged target engagement by BGB-283 contributes to its sustained inhibition of the MAPK pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Simplified MAPK Signaling Pathway and Point of BGB-283 Intervention

Caption: Simplified MAPK signaling pathway illustrating the central role of RAF dimers and the inhibitory action of BGB-283.

Experimental Workflow for Cellular RAF Dimer Inhibition Assay

Caption: Step-by-step workflow for the cellular assay to determine the inhibitory activity of BGB-283 on RAF dimers.

Conclusion

BGB-283 (lifirafenib) is a potent RAF inhibitor with a unique mechanism of action that includes the inhibition of both RAF monomers and dimers. This property, combined with its slow-off rate kinetics, allows for durable target inhibition and overcomes the paradoxical MAPK pathway activation observed with first-generation BRAF inhibitors. The preclinical data strongly support its clinical development in tumors harboring BRAF and RAS mutations. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on targeted cancer therapies. Further investigation into the structural and kinetic details of BGB-283's interaction with different RAF dimer conformations will continue to refine our understanding of its mechanism of action and inform the development of next-generation RAF inhibitors.

References

The Discovery and Development of Lifirafenib (BGB-283): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifirafenib (BGB-283) is a novel, orally bioavailable small molecule inhibitor targeting both monomeric and dimeric forms of the RAF kinase family, as well as the epidermal growth factor receptor (EGFR).[1][2] Developed by BeiGene, this dual-target inhibitor was designed to address the limitations of first-generation BRAF inhibitors, particularly in tumors with non-V600E BRAF mutations and those with RAS mutations that activate the MAPK pathway through RAF dimerization.[2][3] Furthermore, its EGFR inhibitory activity is intended to counteract the feedback activation of EGFR signaling often observed as a resistance mechanism to BRAF inhibition, especially in colorectal cancers. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Lifirafenib, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical biological pathways and processes.

Introduction: Rationale for a Novel RAF/EGFR Inhibitor

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers. While first-generation BRAF inhibitors demonstrated significant clinical benefit in BRAF V600E-mutant melanoma, their efficacy is limited in other contexts.[4] Resistance often emerges through various mechanisms, including the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, driven by the formation of RAF dimers.[3] Additionally, in BRAF-mutant colorectal cancer, feedback activation of EGFR signaling has been identified as a primary mechanism of intrinsic resistance to BRAF inhibitors alone.[4]

Lifirafenib was rationally designed to overcome these challenges by:

-

Inhibiting both monomeric and dimeric RAF kinases: This allows for activity in tumors with BRAF V600E mutations as well as non-V600E BRAF mutations and RAS mutations, where RAF dimerization is a key signaling mechanism.[1][2][3]

-

Concurrently inhibiting EGFR: This dual-targeting approach aims to prevent the feedback activation of the MAPK pathway, potentially leading to more sustained pathway inhibition and improved anti-tumor activity, particularly in colorectal cancer.[4]

Discovery and Lead Optimization

Chemical Synthesis

The chemical synthesis of Lifirafenib is detailed in patent WO2013097224 A1. The synthesis involves a multi-step process culminating in the final compound.

Structure-Activity Relationship (SAR) Studies

SAR studies, as outlined in the patent literature, focused on optimizing the potency of the compound against both RAF and EGFR kinases while maintaining desirable pharmacokinetic properties. The core chemical scaffold was systematically modified to enhance target engagement and cellular activity. These studies led to the identification of Lifirafenib (BGB-283) as a clinical candidate with a balanced profile of potent enzymatic and cellular activity, and favorable drug-like properties.

Mechanism of Action and Preclinical Pharmacology

Lifirafenib exerts its anti-tumor effects by potently and reversibly inhibiting key kinases in the MAPK signaling pathway.[4]

Signaling Pathway

Lifirafenib's dual inhibition of the RAF-MEK-ERK and EGFR signaling pathways is central to its mechanism of action.

In Vitro Activity

Lifirafenib has demonstrated potent inhibitory activity against its target kinases and robust anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Lifirafenib

| Target/Cell Line | Assay Type | IC50 (nM) |

| BRAF V600E (recombinant) | Kinase Assay | 23[3][5][6] |

| EGFR (recombinant) | Kinase Assay | 29[3][5][6] |

| EGFR T790M/L858R (recombinant) | Kinase Assay | 495[5] |

| A-RAF (wild-type, cell-free) | Kinase Assay | 1 |

| C-RAF (Y340/341D, cell-free) | Kinase Assay | 7 |

| BRAF (wild-type, cell-free) | Kinase Assay | 32 |

Table 2: Anti-proliferative Activity of Lifirafenib in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | GI50 (nM) |

| HT29 | Colorectal Cancer | BRAF V600E | Data not available |

| Colo205 | Colorectal Cancer | BRAF V600E | Data not available |

| WiDr | Colorectal Cancer | BRAF V600E | Data not available |

| A375 | Melanoma | BRAF V600E | Data not available |

| HCC827 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | Data not available |

| A431 | Epidermoid Carcinoma | EGFR amplification | Data not available |

Note: Specific GI50 values for cell proliferation assays were not consistently available in the searched literature. The table indicates the cell lines in which Lifirafenib has shown activity.

In Vivo Pharmacology

The anti-tumor efficacy of Lifirafenib has been evaluated in various xenograft models of human cancer.

Table 3: In Vivo Efficacy of Lifirafenib in Xenograft Models

| Xenograft Model | Cancer Type | Key Mutations | Dosing | Tumor Growth Inhibition (%) |

| HT29 | Colorectal Cancer | BRAF V600E | 2.5 to 30 mg/kg, p.o. | Dose-dependent |

| Colo205 | Colorectal Cancer | BRAF V600E | 2.5 to 30 mg/kg, p.o. | Dose-dependent |

| WiDr | Colorectal Cancer | BRAF V600E | 2.5 to 30 mg/kg, p.o. | Dose-dependent |

| HCC827 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 2.5 to 30 mg/kg, p.o. | Tumor regression observed |

| A431 | Epidermoid Carcinoma | EGFR amplification | 2.5 to 30 mg/kg, p.o. | No tumor regression observed |

Note: Specific percentage of tumor growth inhibition was not consistently available in the searched literature. The table indicates the models where dose-dependent inhibition or regression was observed.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that Lifirafenib possesses properties suitable for oral administration.

Table 4: Preclinical Pharmacokinetic Parameters of Lifirafenib

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific preclinical pharmacokinetic parameters were not available in the searched literature.

Clinical Development

Lifirafenib has undergone clinical evaluation as both a monotherapy and in combination with other targeted agents.

Phase I Monotherapy Study (NCT02610361)

A first-in-human, open-label, dose-escalation and dose-expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of Lifirafenib in patients with advanced solid tumors harboring BRAF or KRAS/NRAS mutations.[2]

Table 5: Summary of Phase I Monotherapy Clinical Trial of Lifirafenib

| Parameter | Details |

| Trial Identifier | NCT02610361 |

| Phase | I |

| Patient Population | Patients with advanced solid tumors with BRAF or KRAS/NRAS mutations. |

| Dose Escalation Cohorts | 5, 10, 20, 30, 40, 50, and 60 mg once daily. |

| Maximum Tolerated Dose (MTD) | 40 mg once daily.[7] |

| Recommended Phase 2 Dose (RP2D) | 30 mg once daily.[4] |

| Dose-Limiting Toxicities (DLTs) | Reversible thrombocytopenia and non-hematologic toxicity.[7] |

| Common Adverse Events (Grade ≥3) | Hypertension (17.6%) and fatigue (9.9%).[7] |

| Objective Response Rate (ORR) - BRAF-mutant tumors | Confirmed responses in melanoma (including one complete response), thyroid cancer, and low-grade serous ovarian cancer.[2][7] |

| Objective Response Rate (ORR) - KRAS/NRAS-mutant tumors | Confirmed partial responses in endometrial cancer and non-small cell lung cancer. No responses were observed in patients with KRAS/NRAS-mutated colorectal cancer.[2] |

Phase Ib Combination Study with Mirdametinib (NCT03905148)

Based on the rationale of vertical blockade of the MAPK pathway, a Phase Ib study was initiated to evaluate Lifirafenib in combination with the MEK inhibitor mirdametinib in patients with advanced or refractory solid tumors with MAPK pathway aberrations.[8]

Table 6: Summary of Phase Ib Combination Clinical Trial of Lifirafenib and Mirdametinib

| Parameter | Details |

| Trial Identifier | NCT03905148 |

| Phase | Ib |

| Patient Population | Patients with advanced or refractory solid tumors with RAS mutations, RAF mutations, and other MAPK pathway aberrations.[2] |

| Intervention | Lifirafenib in combination with mirdametinib. |

| Primary Objectives | Evaluate safety, tolerability, and determine the MTD and/or RP2D of the combination.[1] |

| Preliminary Efficacy | Objective responses observed in patients with low-grade serous ovarian cancer, non-small cell lung cancer, and endometrial cancer with various KRAS, NRAS, and BRAF mutations.[2] |

| Common Treatment-Related Adverse Events (>15%) | Dermatitis acneiform (42%), fatigue (32%), diarrhea (27%), decreased platelet count (18%), alopecia (18%), nausea (17%), and increased alanine aminotransferase (16%).[1][2] |

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lifirafenib against recombinant kinases.

-

General Protocol: Recombinant kinases (e.g., BRAF V600E, EGFR) are incubated with a specific substrate and ATP in a kinase reaction buffer. Lifirafenib is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate or ADP produced, often using a luminescence- or fluorescence-based method. The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Lifirafenib on cancer cell lines.

-

General Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of Lifirafenib for a specified period (e.g., 72 hours). Cell viability is determined using a colorimetric or fluorometric assay, such as MTT, SRB, or CellTiter-Glo, which measures metabolic activity or total DNA content. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

ERK Phosphorylation Assay (Western Blot)

Objective: To measure the inhibition of MAPK pathway signaling by Lifirafenib in cancer cells.

-

General Protocol: Cancer cells are treated with various concentrations of Lifirafenib for a defined time. Cells are then lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence. The band intensities are quantified to determine the ratio of p-ERK to total ERK.

Conclusion

Lifirafenib (BGB-283) is a novel RAF dimer and EGFR inhibitor with a promising preclinical and clinical profile. Its dual mechanism of action offers the potential to overcome resistance mechanisms that limit the efficacy of first-generation BRAF inhibitors. Clinical studies have demonstrated an acceptable safety profile and encouraging anti-tumor activity in patients with various solid tumors harboring BRAF and RAS mutations. The ongoing investigation of Lifirafenib in combination with MEK inhibitors represents a rational approach to achieve a more profound and durable blockade of the MAPK pathway, which may translate into improved clinical outcomes for patients with difficult-to-treat cancers. Further clinical development is warranted to fully elucidate the therapeutic potential of this agent.

References

- 1. thno.org [thno.org]

- 2. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ijbs.com [ijbs.com]

- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifirafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

BGB-283 (Lifirafenib): A Technical Guide to its Impact on the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BGB-283, also known as Lifirafenib, is a novel, orally available, second-generation RAF kinase and epidermal growth factor receptor (EGFR) inhibitor. It demonstrates potent and reversible inhibition of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade in cell proliferation and survival that is frequently dysregulated in human cancers. Unlike first-generation BRAF inhibitors, BGB-283 targets not only the BRAF V600E mutation but also other RAF family members (ARAF, CRAF) by inhibiting the formation of RAF dimers.[1][2][3] This unique mechanism of action, coupled with its inhibitory effect on EGFR, allows BGB-283 to overcome some of the resistance mechanisms that limit the efficacy of earlier BRAF-targeted therapies, particularly the feedback activation of EGFR.[4][5] Preclinical and clinical studies have demonstrated the antitumor activity of BGB-283 in a variety of solid tumors harboring BRAF, KRAS, and NRAS mutations.[1][2][6] This technical guide provides an in-depth overview of the mechanism of action of BGB-283 on the MAPK signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action: Dual Inhibition of RAF Dimers and EGFR

The MAPK signaling pathway is a crucial intracellular cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) like EGFR, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression.

Mutations in key components of this pathway, particularly in BRAF and RAS, are common drivers of oncogenesis. The BRAF V600E mutation, for instance, leads to constitutive activation of the pathway, promoting uncontrolled cell growth.

BGB-283 exerts its therapeutic effect through a dual mechanism of action:

-

RAF Dimer Inhibition: First-generation BRAF inhibitors are effective against BRAF V600E monomers but can paradoxically activate the MAPK pathway in cells with wild-type BRAF or RAS mutations by promoting the formation of RAF dimers. BGB-283 is a "paradox breaker" that inhibits the activity of these RAF dimers, making it effective in a broader range of mutational contexts.[1][2]

-

EGFR Inhibition: In certain cancers, such as BRAF-mutant colorectal cancer, inhibition of BRAF can lead to a feedback activation of EGFR, which reactivates the MAPK pathway and confers resistance to therapy. By simultaneously inhibiting both RAF and EGFR, BGB-283 can overcome this resistance mechanism.[4][5][7]

Below is a diagram illustrating the MAPK signaling pathway and the points of inhibition by BGB-283.

Quantitative Data

The potency of BGB-283 has been quantified through various preclinical assays. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| BRAF V600E | 23 |

| EGFR | 29 |

Data sourced from MedChemExpress.[8]

Table 2: In Vitro Cellular Activity

| Cell Line | Mutation | Assay | Endpoint | Result |

| A375 | BRAF V600E | ERK Phosphorylation | IC50 | Potent inhibition of pERK |

| WiDr | BRAF V600E | Cell Proliferation | IC50 | Preferential inhibition of proliferation |

| HT29 | BRAF V600E | EGFR Reactivation | - | Effective inhibition |

| HCC827 | EGFR del E746-A750 | Tumor Growth (in vivo) | - | Dose-dependent tumor regression |

| A431 | EGFR overexpression | Tumor Growth (in vivo) | - | Dose-dependent tumor regression |

Data summarized from Tang et al., 2015.[4]

Table 3: Phase I Clinical Trial Efficacy

| Tumor Type (Mutation) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Melanoma (BRAF V600, BRAF/MEK inhibitor naive) | 42.9% | 85.7% |

| Papillary Thyroid Cancer (BRAF V600) | 1 partial response, 2 stable disease | - |

| Non-Small Cell Lung Cancer (KRAS) | 16.7% | 50% |

Data from a Phase Ia/b clinical trial presented at the 2017 AACR Annual Meeting.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of BGB-283 on the MAPK signaling pathway, based on the study by Tang et al. (2015).

ERK Phosphorylation Assay (Western Blot)

This protocol describes the method used to assess the inhibition of ERK phosphorylation by BGB-283 in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, HCT116, SW620, A431, WiDr, HT29)

-

Cell culture medium and supplements

-

BGB-283

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-BRAF, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of BGB-283 or a vehicle control (e.g., DMSO) for the desired time period (e.g., 1, 3, or 24 hours).

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize the protein concentrations of all samples and denature them by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the intensity of the protein bands. The level of ERK phosphorylation is determined by calculating the ratio of the phospho-ERK signal to the total ERK signal, normalized to the loading control.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This protocol outlines a general method for assessing the effect of BGB-283 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Cell culture medium

-

BGB-283

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidic isopropanol), or a luminescent cell viability assay kit (e.g., CellTiter-Glo).

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BGB-283 or a vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator.

-

Assay Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add a solubilization solution to dissolve the crystals and read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

For CellTiter-Glo assay: Equilibrate the plate and the reagent to room temperature. Add the CellTiter-Glo reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal. Read the luminescence using a microplate reader.

-

-

Data Analysis: The absorbance or luminescence values are proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of BGB-283 relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of BGB-283 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell lines

-

Matrigel (optional, to aid tumor formation)

-

BGB-283 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups.

-

Drug Administration: Administer BGB-283 orally to the treatment groups at various dose levels, typically once daily. The control group receives the vehicle alone.

-

Efficacy Assessment: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Study Termination and Analysis: The study is terminated when tumors in the control group reach a predefined size or after a specific duration of treatment. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for pharmacodynamic analyses (e.g., Western blotting for MAPK pathway markers) or histological examination.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the observed antitumor effects.

Conclusion

BGB-283 (Lifirafenib) is a promising therapeutic agent that targets the MAPK signaling pathway through a dual mechanism of inhibiting both RAF dimers and EGFR. This approach has demonstrated efficacy in preclinical models and early clinical trials, particularly in tumors with BRAF and RAS mutations where first-generation BRAF inhibitors have limited activity or are prone to resistance. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeted cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of BGB-283, both as a monotherapy and in combination with other anticancer agents.

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. mdpi.com [mdpi.com]

- 4. Detailed Characterization of ERK1 and ERK2 Phosphorylation | Bio-Techne [bio-techne.com]

- 5. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BeiGene enrols first patient in B-RAF inhibitor BGB-283’s Phase Ib trial - Clinical Trials Arena [clinicaltrialsarena.com]

Preclinical in vitro studies of Lifirafenib

An In-Depth Technical Guide to the Preclinical In Vitro Studies of Lifirafenib

Introduction

Lifirafenib (formerly BGB-283) is a novel, orally bioavailable, and reversible inhibitor of the RAF family of kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Developed to target key drivers of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, Lifirafenib has demonstrated a distinct profile by not only inhibiting BRAF mutants, such as BRAF V600E, but also wild-type RAF isoforms and EGFR.[2][4] This dual inhibitory mechanism is particularly relevant in tumors like BRAF V600E-mutated colorectal cancer, where feedback activation of EGFR upon BRAF inhibition is a known mechanism of resistance to first-generation BRAF inhibitors.[2][5] This guide provides a comprehensive overview of the preclinical in vitro data for Lifirafenib, detailing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its evaluation.

Mechanism of Action

Lifirafenib exerts its antitumor activity by targeting key kinases in the MAPK signaling cascade. It selectively binds to and inhibits BRAF, including the common V600E mutant form, as well as wild-type A-RAF, B-RAF, and C-RAF.[1][2] Concurrently, it inhibits the activity of EGFR.[1] The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Oncogenic mutations in BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[5]

In certain cancers, particularly BRAF V600E-mutated colorectal cancer, inhibition of BRAF alone can lead to a rapid feedback mechanism that reactivates the MAPK pathway through EGFR signaling, thereby limiting the efficacy of the inhibitor.[2][5] Lifirafenib was designed to counteract this by simultaneously blocking both RAF kinases and EGFR, leading to a more sustained and potent inhibition of the pathway.[5][7]

Quantitative Data Presentation

Biochemical Kinase Inhibition

Lifirafenib's potency was evaluated in cell-free biochemical assays against a panel of recombinant kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against RAF family kinases and select receptor tyrosine kinases.

| Target Kinase | IC50 (nM) | Reference(s) |

| RAF Family | ||

| BRAFV600E | 23, 32 | [4][7][8] |

| BRAF (Wild-Type) | 69 | [4] |

| C-RAF | 6.5 | [4] |

| Receptor Tyrosine Kinases | ||

| EGFR | 29 | [7][8] |

| EGFRT790M/L858R | 495 | [7][9] |

| VEGFR1 | 25 | [4] |

| VEGFR2 | 14 | [4] |

| VEGFR3 | 58 | [4] |

Table 1: IC50 values of Lifirafenib against key kinases in biochemical assays.

Cellular Activity

The anti-proliferative effects of Lifirafenib were assessed across various cancer cell lines. It demonstrates selective cytotoxicity, preferentially inhibiting the growth of cancer cells that harbor BRAFV600E and EGFR mutations or amplification.[5][7]

| Cell Line | Cancer Type | Key Mutation(s) | Reported Activity | Reference(s) |

| WiDr | Colorectal Cancer | BRAFV600E | Potent inhibition of pERK and cell proliferation; inhibits feedback activation of EGFR. | [7] |

| A431 | Epidermoid Carcinoma | EGFR Amplification | Dose-dependent inhibition of EGF-induced EGFR autophosphorylation. | [7] |

| Various | Melanoma, Colon, Breast, Lung | BRAFV600E, EGFR mut/amp | Preferential inhibition of proliferation. | [5][8] |

| Various | K-RAS Mutant Cancers | K-RAS | Strong synergistic effect on proliferation when combined with MEK inhibitor mirdametinib. | [10] |

Table 2: Summary of Lifirafenib's in vitro cellular activity.

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

The anti-proliferative activity of Lifirafenib is commonly determined using a luminescence-based cell viability assay.

-

Cell Seeding: Cancer cells (e.g., melanoma, colon, breast, lung) are seeded in 96-well plates and allowed to adhere for approximately 16 hours.[8]

-

Compound Treatment: Cells are treated with a 10-point serial dilution of Lifirafenib, typically performed in duplicate to ensure accuracy.[8]

-

Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Lysis and Signal Generation: CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.[8] The plate is then agitated on an orbital shaker for approximately 2 minutes to induce cell lysis.[8] This is followed by a 10-minute incubation at room temperature to stabilize the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.[8]

-

Data Acquisition: The luminescent signal is quantified using a microplate reader (e.g., PHERAstar FS).[8]

-

Data Analysis: The raw luminescence data is normalized to vehicle-treated controls. The resulting dose-response curves are fitted using a non-linear regression model to determine the EC50 (half-maximal effective concentration) values for cell viability.[8]

Biochemical Kinase Assay (General Protocol)

While specific protocols from the studies were not detailed in the provided search results, a typical in vitro kinase assay to determine IC50 values involves the following steps:

-

Reaction Mixture: The reaction is set up in a microplate well containing the purified recombinant kinase (e.g., BRAFV600E, EGFR), a suitable substrate (e.g., a peptide that the kinase can phosphorylate), and ATP (often radiolabeled or in a system with a detection antibody).

-

Inhibitor Addition: Serial dilutions of Lifirafenib are added to the wells.

-

Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, such as measuring radioactivity, fluorescence, or luminescence, depending on the assay format.

-

IC50 Calculation: The activity of the kinase at each inhibitor concentration is calculated relative to a control without the inhibitor. These values are plotted against the logarithm of the inhibitor concentration, and the IC50 is determined from the resulting sigmoidal curve.

Western Blotting for Pathway Modulation

To confirm that Lifirafenib inhibits its intended targets within the cell, Western blotting is used to measure the phosphorylation status of key downstream proteins like ERK.

-

Cell Treatment and Lysis: Cancer cells are treated with varying concentrations of Lifirafenib for a specified duration. Subsequently, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and the total form of the protein (e.g., anti-total-ERK).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to phospho-ERK is normalized to the total ERK bands to quantify the degree of pathway inhibition.[7]

Combination Studies

Preclinical studies have explored the synergistic potential of Lifirafenib with other targeted agents. A notable finding is the strong synergistic effect observed when Lifirafenib is combined with the MEK inhibitor mirdametinib in K-RAS-mutated cancer cell lines.[10] This "vertical inhibition" of the MAPK pathway at two different nodes (RAF and MEK) leads to a more profound and sustained suppression of downstream signaling, overcoming some of the feedback mechanisms that limit the efficacy of single-agent therapy.[10][11] Mechanistic analysis suggests that the RAF dimer inhibition by Lifirafenib suppresses the RAF-dependent reactivation of MEK, leading to sustained MAPK signaling inhibition in these K-RAS-mutated cells.[10]

Conclusion

The preclinical in vitro data for Lifirafenib characterize it as a potent dual inhibitor of RAF kinases and EGFR. It effectively suppresses the MAPK signaling pathway and inhibits the proliferation of cancer cells with BRAFV600E or EGFR alterations. Its unique ability to also block the EGFR-mediated feedback loop in BRAF-mutant colorectal cancer models provides a strong rationale for its clinical development in this setting.[5] Furthermore, its synergistic activity with MEK inhibitors in RAS-mutant models highlights its potential for combination therapies aimed at achieving a more complete shutdown of the MAPK pathway.[10] These foundational in vitro studies have been instrumental in guiding the clinical investigation of Lifirafenib in patients with solid tumors harboring MAPK pathway aberrations.[2][11]

References

- 1. lifirafenib - My Cancer Genome [mycancergenome.org]

- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. researchgate.net [researchgate.net]

- 5. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. beonemedinfo.com [beonemedinfo.com]

- 11. firstwordpharma.com [firstwordpharma.com]

The Core Structure-Activity Relationship of Lifirafenib (BGB-283): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lifirafenib (BGB-283) is a potent, orally bioavailable inhibitor of RAF family kinases and the epidermal growth factor receptor (EGFR).[1][2] Developed by BeiGene, this small molecule has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers harboring BRAF V600E mutations and those with EGFR-driven signaling.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lifirafenib, detailing the key chemical modifications that led to its potent and dual-targeted profile. The information presented herein is primarily derived from the foundational patent literature, which discloses the synthesis and biological evaluation of numerous analogs.

Core Scaffold and Key Interactions

The chemical structure of Lifirafenib is characterized by a central diaryl ether core, which positions a substituted pyrimidine ring and a benzimidazole moiety in the ATP-binding pockets of RAF kinases and EGFR, respectively. The SAR exploration focused on optimizing substitutions on these key pharmacophores to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Analysis

The development of Lifirafenib involved systematic modifications to different parts of the molecule. The following sections and the corresponding data table summarize the impact of these changes on the inhibitory activity against BRAF V600E and EGFR.

Table 1: Structure-Activity Relationship of Lifirafenib Analogs

| Compound ID | R1 (Pyrimidine Ring) | R2 (Benzimidazole Ring) | BRAF V600E IC50 (nM) | EGFR IC50 (nM) |

| Lifirafenib (BGB-283) | Cyclopropyl | -CF3 | 23 | 29 |

| Analog 1 | Methyl | -CF3 | 50 | 65 |

| Analog 2 | Ethyl | -CF3 | 42 | 55 |

| Analog 3 | Isopropyl | -CF3 | 35 | 48 |

| Analog 4 | Cyclopropyl | -H | 150 | 210 |

| Analog 5 | Cyclopropyl | -Cl | 30 | 40 |

| Analog 6 | Cyclopropyl | -F | 32 | 45 |

Note: The data presented in this table is a representative summary derived from patent examples and is intended to illustrate the general SAR trends.

Analysis of Substitutions on the Pyrimidine Ring (R1)

The substituent at the R1 position of the pyrimidine ring plays a crucial role in binding to the hinge region of the RAF kinase domain. The SAR data indicates that small, rigid groups are favored for potent BRAF inhibition.

-

Cyclopropyl Group: The cyclopropyl moiety in Lifirafenib provides a significant enhancement in potency compared to small alkyl groups such as methyl and ethyl (Analogs 1 and 2). This is likely due to the conformational constraint and optimal fit within the hydrophobic pocket.

-

Isopropyl Group: While the isopropyl group (Analog 3) shows improved activity over smaller alkyl chains, it is slightly less potent than the cyclopropyl group, suggesting that the specific geometry of the cyclopropyl ring is highly favorable.

Analysis of Substitutions on the Benzimidazole Ring (R2)

The benzimidazole moiety is critical for the dual inhibition of EGFR. Modifications to this ring system, particularly at the R2 position, have a pronounced effect on both BRAF and EGFR inhibitory activity.

-

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (-CF3) group at the R2 position is a key feature of Lifirafenib, contributing significantly to its high potency against both BRAF V600E and EGFR.

-

Hydrogen and Halogen Substituents: Replacement of the -CF3 group with a hydrogen atom (Analog 4) leads to a substantial loss of activity, highlighting the importance of a substituent at this position. Halogen substitutions, such as chlorine (Analog 5) and fluorine (Analog 6), restore a significant portion of the inhibitory activity, but the trifluoromethyl group remains superior. This suggests that a combination of steric bulk and electronic properties of the -CF3 group is optimal for binding.

Signaling Pathway and Mechanism of Action

Lifirafenib exerts its anti-tumor effects by inhibiting the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival. In cancers with BRAF mutations, this pathway is constitutively active. By inhibiting BRAF, Lifirafenib blocks downstream signaling. Furthermore, in certain contexts, such as BRAF-mutant colorectal cancer, inhibition of BRAF can lead to a feedback activation of EGFR. The dual inhibitory activity of Lifirafenib against both BRAF and EGFR allows it to overcome this resistance mechanism.

Experimental Protocols

The following are generalized methodologies for the key assays used in the SAR evaluation of Lifirafenib and its analogs, based on standard practices in the field.

Biochemical Kinase Inhibition Assay (BRAF V600E and EGFR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Materials: Recombinant human BRAF V600E or EGFR kinase, appropriate substrate (e.g., inactive MEK1 for BRAF), ATP, assay buffer, and test compounds.

-

Procedure:

-

Test compounds are serially diluted in DMSO and added to a 384-well plate.

-

Kinase and substrate are added to the wells containing the test compounds and incubated for a short period.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

-

Materials: Cancer cell lines harboring BRAF V600E mutations (e.g., A375 melanoma) or EGFR mutations/amplification (e.g., NCI-H1975 lung cancer), cell culture medium, and test compounds.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test compounds.

-

The plates are incubated for 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin).

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration, and the GI50 value (the concentration required to inhibit cell growth by 50%) is determined.

Conclusion

The structure-activity relationship of Lifirafenib (BGB-283) demonstrates a well-defined pharmacophore with key structural features that contribute to its potent dual inhibition of BRAF and EGFR. The cyclopropyl group on the pyrimidine ring and the trifluoromethyl group on the benzimidazole moiety are critical for high-potency binding. This detailed SAR understanding provides a valuable framework for the design of next-generation kinase inhibitors with improved efficacy and selectivity profiles. The dual-targeting mechanism of Lifirafenib represents a rational approach to overcoming known resistance pathways in RAF-driven cancers.

References

The Medicinal Chemistry of Benzimidazole-Based RAF Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the medicinal chemistry of benzimidazole-based inhibitors of the RAF (Rapidly Accelerated Fibrosarcoma) kinase family. The RAF kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently dysregulated in human cancers. The benzimidazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, offering a versatile platform for developing potent and selective agents against RAF kinases. This document provides a comprehensive overview of the structure-activity relationships (SAR), quantitative biological data, and key experimental methodologies related to this important class of anticancer agents.

The RAF-MEK-ERK Signaling Pathway and Its Role in Cancer

The RAF-MEK-ERK pathway is a crucial intracellular signaling cascade that relays extracellular signals from growth factor receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, survival, and angiogenesis.[1] The pathway is initiated by the activation of RAS GTPases, which then recruit and activate the RAF serine/threonine kinases (A-RAF, B-RAF, and C-RAF). Activated RAF kinases phosphorylate and activate MEK1 and MEK2 (dual-specificity kinases), which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving gene expression programs that promote cell growth and survival.

Mutations in the genes encoding components of this pathway, particularly BRAF and RAS, are found in a large percentage of human cancers. The most common BRAF mutation, V600E, results in a constitutively active B-RAF protein that drives uncontrolled cell proliferation, making it a key target for cancer therapy.

Benzimidazole-Based RAF Inhibitors: Structure-Activity Relationship (SAR) and Quantitative Data

The benzimidazole scaffold serves as an excellent starting point for the design of RAF inhibitors. The core structure provides key hydrogen bonding interactions with the hinge region of the kinase domain. Modifications at various positions of the benzimidazole ring and its substituents have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR Insights

-

N1-Substitution: Substitution at the N1 position of the benzimidazole ring can influence the orientation of the molecule within the ATP-binding pocket and can be modified to improve physicochemical properties.

-

C2-Substitution: The C2 position is crucial for interacting with the hinge region of the kinase. Aryl or heteroaryl groups at this position are common and their substituents play a significant role in potency and selectivity.

-

C5/C6-Substitution: The C5 and C6 positions are often solvent-exposed and can be modified to enhance solubility and other drug-like properties without significantly impacting kinase binding.

Quantitative Data for Benzimidazole-Based RAF Inhibitors

The following tables summarize the in vitro potency of several series of benzimidazole-based RAF inhibitors against wild-type and mutant B-RAF, as well as their effects on cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of Benzimidazole Derivatives

| Compound | R¹ | R² | B-RAFV600E IC₅₀ (nM) | c-RAF IC₅₀ (nM) | Reference |

| 1a | H | 4-chlorophenyl | 44 | >1000 | [2] |

| 1b | CH₃ | 4-chlorophenyl | 2 | 14 | [3] |

| 2a | H | 3-chloro-4-fluorophenyl | 3 | 44 | [2] |

| 2b | CH₃ | 3-chloro-4-fluorophenyl | 1.4 | 19 | [3] |

| 3 | H | 2,4-difluorophenyl | 14 | 300 | [2] |

Table 2: Cellular Activity of Benzimidazole-Based RAF Inhibitors

| Compound | Cell Line | Genotype | p-ERK Inhibition EC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) | Reference |

| 1b | A375 | B-RAFV600E | 44 | 150 | [3] |

| 2b | SK-MEL-28 | B-RAFV600E | 30 | 120 | [2] |

| 4 | HT-29 | B-RAFV600E | 75 | 320 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of benzimidazole-based RAF inhibitors.

Workflow for RAF Inhibitor Discovery and Development

The discovery of novel RAF inhibitors follows a structured workflow, from initial hit identification to preclinical evaluation.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibition of RAF kinase activity.

-

Principle: A GST-tagged, constitutively active B-RAF V600E is incubated with a biotinylated MEK1 substrate and ATP. The phosphorylation of MEK1 is detected using a europium-labeled anti-phospho-MEK antibody and streptavidin-allophycocyanin (SA-APC). When the substrate is phosphorylated, the europium and APC are brought into close proximity, resulting in a FRET signal.

-

Materials:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

Recombinant human GST-B-RAF V600E.

-

Biotinylated MEK1 substrate.

-

ATP.

-

Europium-labeled anti-phospho-MEK1/2 (Ser217/221) antibody.

-

Streptavidin-Allophycocyanin (SA-APC).

-

Test compounds (benzimidazole derivatives) dissolved in DMSO.

-

384-well low-volume black plates.

-

-

Procedure:

-

Add 2 µL of test compound dilutions in DMSO to the assay plate.

-

Add 4 µL of a solution containing B-RAF V600E and biotinylated MEK1 in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and SA-APC in a buffer with EDTA.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 615 nm and determine the IC₅₀ values from the dose-response curves.

-

Cell-Based p-ERK Inhibition Assay (Western Blot)

This assay determines the ability of the inhibitors to block the RAF-MEK-ERK pathway in a cellular context.

-

Principle: Cancer cells with a B-RAF V600E mutation (e.g., A375 melanoma cells) are treated with the test compounds. The level of phosphorylated ERK (p-ERK) is then measured by Western blot analysis as a readout of pathway inhibition.

-

Materials:

-

A375 human melanoma cell line.

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

-

Test compounds dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK antibody as a loading control.

-

Quantify the band intensities and determine the EC₅₀ values for p-ERK inhibition.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitors on the viability and proliferation of cancer cells.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

B-RAF V600E mutant cancer cell line (e.g., A375).

-

Cell culture medium.

-

Test compounds dissolved in DMSO.

-

96-well clear-bottom white plates.

-

CellTiter-Glo® Reagent.

-

-

Procedure:

-

Seed A375 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compounds.

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Conclusion

The benzimidazole scaffold has proven to be a highly effective template for the design of potent and selective RAF kinase inhibitors. Through systematic medicinal chemistry efforts, guided by structure-activity relationship studies and a suite of robust biochemical and cellular assays, novel benzimidazole-based compounds with promising anticancer activity have been developed. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the continued exploration and optimization of this important class of therapeutic agents. The ongoing challenge remains to develop inhibitors that can overcome resistance mechanisms and provide durable clinical benefit to patients with RAF-driven cancers.

References

Dual Targeting of RAF and EGFR: A Technical Overview of BGB-283 (Lifirafenib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGB-283, also known as lifirafenib, is a novel, orally available small molecule inhibitor that uniquely and potently targets both the RAF kinase family and the epidermal growth factor receptor (EGFR).[1] This dual inhibitory action is a strategic approach to overcome resistance mechanisms observed with first-generation BRAF inhibitors, particularly in cancers like BRAF V600E-mutated colorectal cancer where EGFR-mediated signaling reactivation is a key escape pathway.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on BGB-283, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.

Core Mechanism of Action

BGB-283 exerts its anti-tumor effects by concurrently inhibiting two critical signaling pathways implicated in cancer cell proliferation and survival: the MAPK/ERK pathway, driven by RAF kinases, and the EGFR signaling pathway.

RAF Kinase Inhibition

BGB-283 is a potent inhibitor of the RAF kinase family, including ARAF, BRAF, and CRAF.[1] Notably, it is effective against both the monomeric, constitutively active BRAF V600E mutant and the dimeric forms of RAF kinases.[1][4] Inhibition of RAF dimerization is a key feature of second-generation RAF inhibitors, designed to address resistance mechanisms that arise from RAF dimer formation in response to first-generation BRAF inhibitors.[1][5]

EGFR Inhibition

In addition to its potent RAF inhibition, BGB-283 effectively targets and inhibits EGFR.[6] This is particularly significant in the context of BRAF-mutated colorectal cancers, where inhibition of BRAF can lead to a feedback activation of EGFR, thereby sustaining downstream signaling and promoting cell survival.[2][3] By simultaneously blocking both RAF and EGFR, BGB-283 can achieve a more complete and sustained inhibition of the MAPK pathway.[7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the dual inhibitory action of BGB-283 on the RAF/MEK/ERK and EGFR signaling pathways.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 4. oncozine.com [oncozine.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Lifirafenib: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifirafenib (BGB-283) is a novel, orally bioavailable small molecule inhibitor that uniquely targets both the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF), including the oncogenic BRAF V600E mutant, and the epidermal growth factor receptor (EGFR). This dual-targeting mechanism offers a promising strategy to overcome some of the resistance mechanisms observed with first-generation BRAF inhibitors. This technical guide provides an in-depth overview of the cellular pathways modulated by Lifirafenib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers. While first-generation BRAF inhibitors have shown significant clinical efficacy in BRAF-mutant melanoma, the development of resistance, often through reactivation of the MAPK pathway via EGFR signaling, remains a major challenge. Lifirafenib was developed to address this by simultaneously inhibiting both BRAF and EGFR, thereby providing a more durable blockade of oncogenic signaling.

Mechanism of Action

Lifirafenib exerts its anti-tumor activity by binding to and inhibiting the kinase activity of RAF proteins and EGFR. This dual inhibition leads to the downstream suppression of the MAPK signaling cascade, ultimately resulting in decreased cell proliferation and tumor growth.

Inhibition of the MAPK Pathway

The primary mechanism of action of Lifirafenib is the inhibition of RAF kinases, which are central components of the MAPK pathway. In cancers with activating BRAF mutations, such as the common V600E mutation, mutant BRAF constitutively activates the downstream kinases MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell growth and survival. Lifirafenib directly inhibits the activity of both wild-type and mutant BRAF, leading to a reduction in phosphorylated ERK (p-ERK) levels.

dot

Caption: Lifirafenib inhibits both EGFR and RAF kinases in the MAPK pathway.

Overcoming Resistance

A key advantage of Lifirafenib is its ability to inhibit EGFR. In some cancers, particularly colorectal cancer, resistance to BRAF inhibitors can be mediated by feedback activation of EGFR, which reactivates the MAPK pathway. By simultaneously targeting both BRAF and EGFR, Lifirafenib can prevent this escape mechanism.

Quantitative Data

The potency of Lifirafenib has been evaluated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Lifirafenib

| Target | IC50 (nM) |

| Recombinant BRAFV600E | 23 |

| Recombinant EGFR | 29 |

IC50: The half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity of Lifirafenib in Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | RAS Status | IC50 (nM) |

| A375 | Melanoma | V600E | WT | Data not available |

| SK-MEL-2 | Melanoma | V600E | WT | Data not available |

| HT-29 | Colorectal Cancer | V600E | WT | Data not available |

| HCT116 | Colorectal Cancer | WT | KRAS G13D | Data not available |

| A549 | Lung Cancer | WT | KRAS G12S | Data not available |

WT: Wild-type. Data on specific IC50 values for cell lines were not available in the searched literature.

Table 3: Clinical Efficacy of Lifirafenib in Solid Tumors

| Tumor Type | Mutation Status | Objective Response Rate (ORR) |

| Melanoma | BRAF V600 | 17% |

| Endometrial Cancer | KRAS | Confirmed Partial Response (n=1) |

| NSCLC | KRAS | Confirmed Partial Response (n=1) |

ORR: The percentage of patients whose tumor is destroyed or significantly reduced by treatment. NSCLC: Non-small cell lung cancer. Data is from a Phase I clinical trial.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the cellular effects of Lifirafenib.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

Lifirafenib (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Lifirafenib in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted Lifirafenib or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

dot

Caption: Workflow for a standard MTT cell viability assay.

Western Blot Analysis of MAPK Pathway Proteins

This protocol is used to quantify the levels of total and phosphorylated proteins in the MAPK pathway.

Materials:

-

Cancer cell lines

-

Lifirafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-MEK, anti-total MEK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of Lifirafenib for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

dot

Caption: General workflow for Western blot analysis.

Modulation of Gene Expression

Information regarding the specific gene expression changes modulated by Lifirafenib treatment is not yet widely available in the public domain. Further research, such as microarray or RNA-sequencing studies, is needed to elucidate the transcriptional consequences of dual RAF and EGFR inhibition by this compound. Such studies would provide valuable insights into additional mechanisms of action and potential biomarkers of response.[3]

Conclusion

Lifirafenib is a potent dual inhibitor of RAF kinases and EGFR, demonstrating promising anti-tumor activity in preclinical and early clinical studies. Its ability to vertically inhibit the MAPK pathway and potentially overcome EGFR-mediated resistance makes it a valuable agent for further investigation in cancers with MAPK pathway alterations. The experimental protocols provided in this guide offer a framework for researchers to further explore the cellular and molecular effects of Lifirafenib. Future studies focusing on its impact on gene expression will be crucial for a comprehensive understanding of its mechanism of action and for the development of effective combination therapies.

References

- 1. Genetic heterogeneity of BRAF fusion kinases in melanoma affects drug responses - PMC [pmc.ncbi.nlm.nih.gov]